

Cdk8-IN-17 off-target effects and how to control for them

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Cdk8-IN-17 Technical Support Center

Welcome to the technical support center for **Cdk8-IN-17**. This guide provides answers to frequently asked questions and troubleshooting advice to help you design robust experiments and interpret your results accurately.

Frequently Asked Questions (FAQs)

Q1: What is **Cdk8-IN-17** and what are its primary targets?

Cdk8-IN-17 is a potent, ATP-competitive chemical probe for Cyclin-Dependent Kinase 8 (CDK8). Due to the high degree of similarity in the ATP-binding pocket, it also potently inhibits the close CDK8 paralog, CDK19.[1][2] Both CDK8 and CDK19 are transcriptional kinases that, along with Cyclin C, MED12, and MED13, form the kinase module of the Mediator complex.[3] [4] This complex regulates the activity of RNA Polymerase II, thereby controlling gene expression.[1][4] CDK8/19 has been shown to regulate the transcriptional output of several key signaling pathways implicated in cancer and immunity, including Wnt/β-catenin, TGF-β, STAT, and p53.[5][6][7][8]

Q2: What are the potential off-target effects of **Cdk8-IN-17**?

While designed for selectivity, no kinase inhibitor is completely specific. Off-target effects can arise from interactions with other kinases or cellular proteins. The selectivity of a CDK8 inhibitor



is typically assessed using broad kinome screening panels. Based on data from representative CDK8/19 inhibitors, potential off-targets may include other kinases with structural similarities.

It is crucial to empirically determine the selectivity profile of the specific batch of **Cdk8-IN-17** being used. However, a representative profile is provided below for guidance.

Table 1: Representative Selectivity Profile of a CDK8/19 Inhibitor

Target	IC50 (nM)	Comments
CDK8/CycC	< 10	Primary On-Target
CDK19/CycC	< 15	Primary On-Target (Paralog)
GSG2 (Haspin)	> 500	A common off-target for some CDK inhibitors, but highly selective compounds show minimal activity.[9]
ROCK1/2	> 1000	Off-target for some less selective, earlier-generation compounds.[9]
Other CDKs (1, 2, 4, 6, 7, 9)	> 1000	High selectivity against other cell-cycle and transcriptional CDKs is a key feature of a good chemical probe.[9][10]

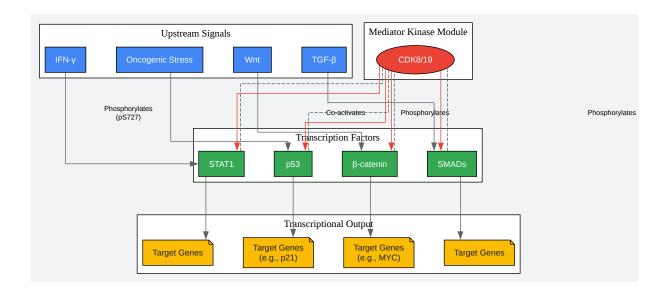
| PIM1 | > 1000 | Example of another kinase that could be an off-target if the inhibitor is not highly selective.[11] |

Note: These values are illustrative. Users should consult the Certificate of Analysis for their specific lot or perform their own profiling experiments.

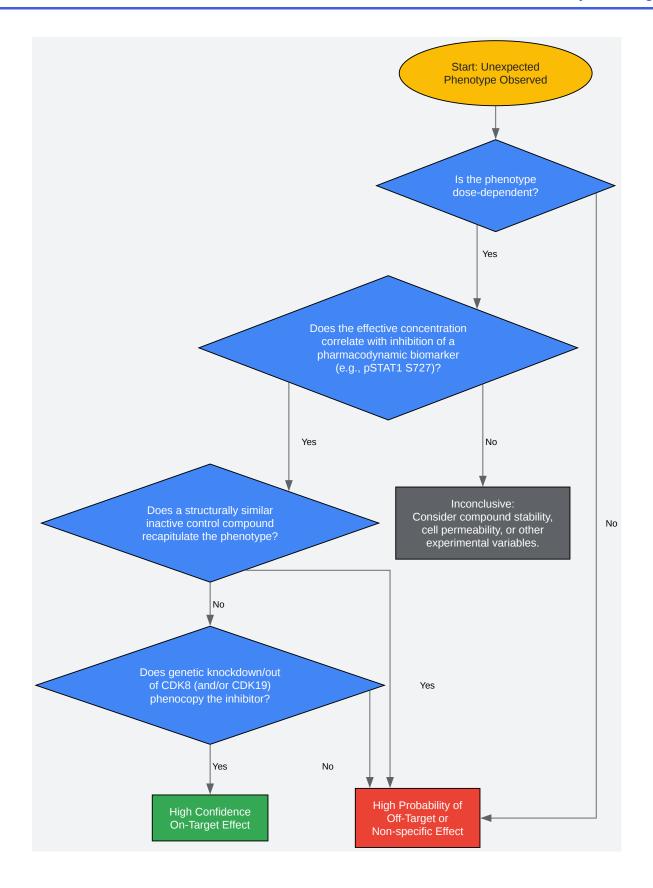
Signaling Pathway Context

To understand the on-target effects of **Cdk8-IN-17**, it is helpful to visualize the central role of CDK8 in major signaling pathways. Inhibition of CDK8 can lead to downstream changes in these cascades.

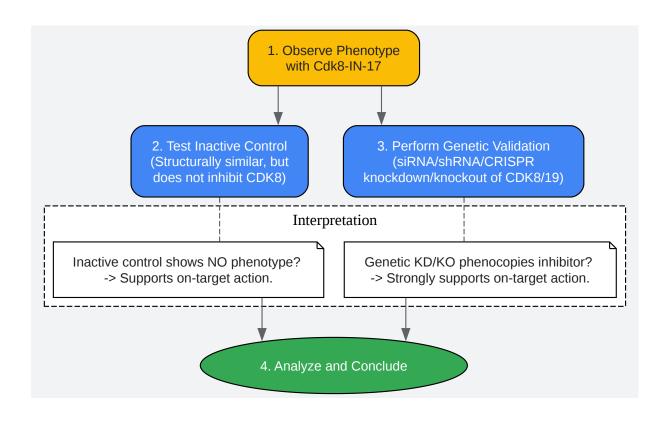












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